molecular formula C13H9BrN4OS B5550164 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5550164
M. Wt: 349.21 g/mol
InChI Key: TYLHUNFDHGVZIQ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,2,4-triazole scaffold is well-known for its pharmacological significance. Researchers have explored derivatives of this compound as potential drug candidates. In particular, 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol could be investigated for its antimicrobial, antiviral, or anticancer properties. Its structural features may allow for targeted interactions with specific biological targets, making it a promising lead compound for drug discovery .

Antifungal Agents

Given the presence of a thiol group, this compound might exhibit antifungal activity. Researchers could explore its effectiveness against fungal pathogens, potentially contributing to the development of novel antifungal drugs. Investigating its mechanism of action and toxicity profile would be essential .

Coordination Chemistry

Transition metal complexes containing 1,2,4-triazole derivatives have been studied extensively. The sulfur atom in 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol could serve as a coordinating ligand, forming stable complexes with metals. These complexes might find applications in catalysis, materials science, or bioinorganic chemistry .

Agrochemicals

The triazole moiety has been explored for its pesticidal properties. Researchers could investigate whether this compound exhibits insecticidal, herbicidal, or fungicidal effects. Its unique substitution pattern may lead to selective activity against specific pests or plant pathogens .

Photophysical Properties

The furan ring in the structure suggests potential photophysical properties. Researchers could study its absorption and emission spectra, fluorescence behavior, and photochemical reactivity. Such insights could be valuable for applications in optoelectronics, sensors, or imaging agents .

Materials Science

The combination of aromatic rings, heterocycles, and sulfur makes this compound interesting for materials science. It could serve as a building block for designing organic semiconductors, conducting polymers, or luminescent materials. Researchers might explore its self-assembly behavior or incorporation into nanomaterials .

properties

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLHUNFDHGVZIQ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazol-3-YL hydrosulfide

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